N-(2/'-(S)-hydroxypalmitoyl)-D-erythro-Sphingosine N-(2/'-(S)-hydroxypalmitoyl)-D-erythro-Sphingosine C16 (2'(S)-hydroxy) Ceramide is the synthetic ceramide stereoisomer of N-(2'-(R)-hydroxypalmitoyl)-D-erythro-sphingosine. C16 (2'(S)-hydroxy) Ceramide is the less active isomer, having no effect on C6 glioma cell viability at concentrations up to 20 µM.
Ceramides with 2-hydroxy fatty acids (hFA) group are present in the epidermis. 16:0(2S-OH) Ceramide is a unique ceramide containing 16C long chain base fatty acid (palmitic acid)-with 2′-hydroxyl group in S configuration.
N-(2/'-(S)-hydroxypalmitoyl)-D-erythro-Sphingosine is the synthetic ceramide stereoisomer of N-(2/'-(R)-hydroxypalmitoyl)-D-erythro-Sphingosine. N-(2/'-(S)-hydroxypalmitoyl)-D-erythro-Sphingosine is the less active isomer, having no effect on C6 glioma cell viability at concentrations up to 20 µM.
Brand Name: Vulcanchem
CAS No.: 890041-50-6
VCID: VC0163416
InChI: InChI=1S/C34H67NO4/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-32(37)31(30-36)35-34(39)33(38)29-27-25-23-21-18-16-14-12-10-8-6-4-2/h26,28,31-33,36-38H,3-25,27,29-30H2,1-2H3,(H,35,39)/b28-26+/t31-,32+,33-/m0/s1
SMILES: CCCCCCCCCCCCCCC(C(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O)O
Molecular Formula: C34H67NO4
Molecular Weight: 553.9

N-(2/'-(S)-hydroxypalmitoyl)-D-erythro-Sphingosine

CAS No.: 890041-50-6

Cat. No.: VC0163416

Molecular Formula: C34H67NO4

Molecular Weight: 553.9

* For research use only. Not for human or veterinary use.

N-(2/'-(S)-hydroxypalmitoyl)-D-erythro-Sphingosine - 890041-50-6

Specification

CAS No. 890041-50-6
Molecular Formula C34H67NO4
Molecular Weight 553.9
IUPAC Name (2S)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyhexadecanamide
Standard InChI InChI=1S/C34H67NO4/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-32(37)31(30-36)35-34(39)33(38)29-27-25-23-21-18-16-14-12-10-8-6-4-2/h26,28,31-33,36-38H,3-25,27,29-30H2,1-2H3,(H,35,39)/b28-26+/t31-,32+,33-/m0/s1
Standard InChI Key YWZGQPJRQXHVQX-UMKNRRHWSA-N
SMILES CCCCCCCCCCCCCCC(C(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O)O

Introduction

Chemical Structure and Properties

N-(2/'-(S)-hydroxypalmitoyl)-D-erythro-Sphingosine belongs to the ceramide class of lipid molecules, specifically identified as a ceramide [AS] in analytical classifications. Ceramides constitute a fundamental class of sphingolipids comprised of a sphingoid base linked to a fatty acid via an amide bond. In this particular compound, D-erythro-sphingosine serves as the sphingoid base component, while 2'-(S)-hydroxypalmitoyl represents the fatty acid moiety with a hydroxyl group in the S-configuration at the alpha position (C2 position) of the fatty acid chain. The specific stereochemistry of this molecule plays a crucial role in determining its biological activity and physical properties.

The compound's molecular formula is C34H67NO4 with a molecular weight of 553.9 g/mol, and it is identified by the CAS registry number 890041-50-6. The structure features multiple functional groups, including amide, hydroxyl, and alkyl moieties, which contribute to its amphipathic nature. This amphipathic character allows ceramides like N-(2/'-(S)-hydroxypalmitoyl)-D-erythro-Sphingosine to integrate effectively into lipid bilayers and participate in membrane organization and function.

Stereochemistry and Structural Characteristics

N-(2/'-(S)-hydroxypalmitoyl)-D-erythro-Sphingosine contains multiple chiral centers that define its three-dimensional structure and biological activity. The D-erythro configuration of the sphingosine base corresponds to the (2S,3R) absolute stereochemistry, while the 2'-(S)-hydroxy group on the palmitic acid chain represents another stereocenter . This specific stereochemical arrangement distinguishes it from other ceramide isomers and influences its interactions with other lipids and proteins in biological systems.

The compound is structurally related to N-(2/'-(R)-hydroxypalmitoyl)-D-erythro-Sphingosine, differing only in the configuration of the hydroxyl group on the fatty acid chain. This subtle difference in stereochemistry significantly impacts biological activity, with the S-isomer showing less biological activity compared to its R-counterpart in cellular models.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of N-(2/'-(S)-hydroxypalmitoyl)-D-erythro-Sphingosine

PropertyValue
Molecular FormulaC34H67NO4
Molecular Weight553.9 g/mol
CAS Number890041-50-6
Physical StateSolid at room temperature
SolubilitySoluble in organic solvents (chloroform, methanol)
Configuration(2S,3R) for sphingosine backbone; (S) for hydroxyl group on fatty acid
ClassificationCeramide [AS]

These properties make N-(2/'-(S)-hydroxypalmitoyl)-D-erythro-Sphingosine particularly useful for research applications focused on understanding ceramide metabolism, membrane structure, and skin barrier function.

Biological Significance

N-(2/'-(S)-hydroxypalmitoyl)-D-erythro-Sphingosine plays significant roles in biological systems, particularly in maintaining the integrity and function of cell membranes. Ceramides represent essential components of the stratum corneum, the outermost layer of the epidermis, where they contribute substantially to the skin's barrier function. This barrier prevents excessive water loss from the body and protects against the penetration of external pathogens and environmental insults. The specific hydroxylation pattern in N-(2/'-(S)-hydroxypalmitoyl)-D-erythro-Sphingosine may influence its packing behavior in lipid membranes and interactions with other skin lipids.

The presence of ceramides with 2-hydroxy fatty acids (hFA), including N-(2/'-(S)-hydroxypalmitoyl)-D-erythro-Sphingosine, in the epidermis suggests their importance in maintaining proper skin barrier function and hydration. These specialized ceramides contribute to the formation of the lipid matrix in the stratum corneum, which consists of ceramides, cholesterol, and free fatty acids organized in a highly ordered lamellar structure. This structural arrangement is crucial for preventing transepidermal water loss and maintaining skin homeostasis.

Comparison with Other Ceramide Isomers

N-(2/'-(S)-hydroxypalmitoyl)-D-erythro-Sphingosine represents one stereoisomer within the diverse family of ceramides. Research has demonstrated that this S-isomer exhibits significantly different biological activity compared to its R-counterpart, N-(2/'-(R)-hydroxypalmitoyl)-D-erythro-Sphingosine. While the R-isomer shows notable biological effects on cellular systems, the S-isomer has been found to have no effect on C6 glioma cell viability at concentrations up to 20 μM, suggesting different interaction mechanisms with cellular targets.

This differential activity based on stereochemistry highlights the importance of precise structural characteristics in determining ceramide function. The biological systems can distinguish between these subtle stereochemical differences, leading to distinct physiological responses and potentially different roles in pathological conditions.

Role in Skin Disorders

Alterations in ceramide composition and levels, including those of N-(2/'-(S)-hydroxypalmitoyl)-D-erythro-Sphingosine, have been linked to various skin disorders. Conditions such as atopic dermatitis and psoriasis demonstrate significant changes in ceramide profiles, which may contribute to the compromised barrier function observed in these diseases. Understanding the specific roles of individual ceramide species like N-(2/'-(S)-hydroxypalmitoyl)-D-erythro-Sphingosine in skin pathology could provide insights into potential therapeutic strategies for managing these conditions.

Research into ceramide-based treatments for skin disorders has shown promising results, with topical application of ceramides or their precursors potentially improving barrier function and alleviating symptoms. The specific contribution of N-(2/'-(S)-hydroxypalmitoyl)-D-erythro-Sphingosine to these therapeutic effects remains an area of ongoing investigation.

Analytical Methods for Detection and Quantification

The analysis of N-(2/'-(S)-hydroxypalmitoyl)-D-erythro-Sphingosine and other ceramides typically employs sophisticated analytical techniques, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the predominant method . These advanced techniques enable precise separation, identification, and quantification of specific ceramide species from complex biological samples, allowing researchers to profile ceramide composition in various tissues and experimental conditions.

LC-MS/MS Methodology

In LC-MS/MS analysis of ceramides, compounds are typically monitored in positive ion multiple reaction monitoring (MRM) mode . For N-(2/'-(S)-hydroxypalmitoyl)-D-erythro-Sphingosine, classified as ceramide [AS], the precursor ion [M–H2O + H]+ is commonly selected for detection, as it provides characteristic fragmentation patterns that allow for specific identification . The analysis typically involves separation of ceramide species by liquid chromatography followed by ionization and mass-selective detection.

The chromatographic separation usually employs reversed-phase columns with gradient elution using mixtures of organic solvents such as methanol, acetonitrile, and isopropanol, often with modifiers like ammonium formate to improve ionization efficiency . This approach allows for effective separation of ceramide species that differ in fatty acid chain length, hydroxylation pattern, and sphingoid base structure.

Standards and Quantification

Accurate quantification of N-(2/'-(S)-hydroxypalmitoyl)-D-erythro-Sphingosine in biological samples requires the use of appropriate standards. Commercial availability of N-(2/'-(S)-hydroxypalmitoyl)-D-erythro-Sphingosine standards from suppliers like Avanti Polar Lipids facilitates reliable analytical methods . Additionally, deuterium-labeled internal standards, such as N-(2′-(R)-hydroxypalmitoyl(d9)) d-erythro-sphingosine, are commonly employed to correct for matrix effects and variations in extraction efficiency .

Table 2: Common Internal Standards Used for Ceramide Analysis

Internal StandardTarget Ceramide ClassTypical Amount Used
d9-C16:0 ASAS ceramides (including N-(2/'-(S)-hydroxypalmitoyl)-D-erythro-Sphingosine)0.5-2 pmol
d9-C16:0 NSNS ceramides0.5-5 pmol
d9-C16:0 NDSNDS ceramides1-10 pmol
d9-C16:0 NPNP ceramides1-5 pmol
d9-C16:0 APAP ceramides0.5-2 pmol

Quantification is typically achieved by calculating the ratio of the peak area of the ceramide species to that of the corresponding deuterium-labeled internal standard . This approach compensates for variations in sample preparation and instrument response, providing more accurate quantitative results.

N-(2/'-(S)-hydroxypalmitoyl)-D-erythro-Sphingosine has been utilized in various research contexts, particularly in studies investigating skin barrier function and ceramide metabolism. As a standard for analytical methods, it serves as a reference point for identifying and quantifying ceramides in biological samples . This application is particularly valuable in dermatological research, where understanding ceramide composition can provide insights into normal skin physiology and pathological conditions.

Biological Activity Studies

Studies examining the biological activity of N-(2/'-(S)-hydroxypalmitoyl)-D-erythro-Sphingosine have revealed interesting findings regarding its cellular effects. Research has demonstrated that this S-isomer exhibits minimal activity on C6 glioma cell viability, even at concentrations as high as 20 μM. This contrasts with the R-isomer, which shows more pronounced biological effects, highlighting the importance of stereochemistry in determining ceramide function.

The reduced biological activity of the S-isomer may relate to different interactions with cellular targets, such as enzymes involved in ceramide metabolism or signaling proteins that respond to ceramide. Understanding these structure-activity relationships can provide valuable insights into the molecular mechanisms underlying ceramide function in both physiological and pathological contexts.

Skin Barrier Research

The role of ceramides, including N-(2/'-(S)-hydroxypalmitoyl)-D-erythro-Sphingosine, in skin barrier function has been extensively investigated. Research has demonstrated that dietary ceramide supplementation can improve skin barrier function and hydration in experimental models . These effects may relate to the incorporation of exogenous ceramides into the skin's lipid matrix or modulation of endogenous ceramide synthesis.

Analysis of ceramide profiles in normal and diseased skin has revealed alterations in specific ceramide species in conditions characterized by impaired barrier function. These findings suggest potential therapeutic applications for ceramide-based interventions in managing skin disorders associated with barrier dysfunction.

Synthesis and Production

The synthesis of N-(2/'-(S)-hydroxypalmitoyl)-D-erythro-Sphingosine typically involves multiple steps starting from appropriate precursors. While the search results don't provide a specific synthetic route for this compound, related approaches for ceramide synthesis can be inferred from the information on sphingomyelin synthesis .

Synthetic Approach

A typical synthetic strategy for ceramides like N-(2/'-(S)-hydroxypalmitoyl)-D-erythro-Sphingosine might involve:

  • Preparation of a protected sphingosine derivative, such as (2S,3R,4E)-2-amino-3-(tert-butyldimethylsilyloxy)-4-octadecen-1-ol, from appropriate precursors

  • Reaction of the protected sphingosine with 2-(S)-hydroxypalmitoyl acid or an activated derivative in the presence of coupling reagents to form the amide bond

  • Deprotection steps to remove the protecting groups and yield the final ceramide product

This synthetic approach allows for the precise control of stereochemistry and structural features, enabling the production of pure N-(2/'-(S)-hydroxypalmitoyl)-D-erythro-Sphingosine for research applications .

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